![molecular formula C26H23F2N5O3 B2808755 7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-36-9](/img/structure/B2808755.png)
7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Beschreibung
This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a 5-ethyl group and a 2-phenyl ring. The piperazine moiety at position 7 is functionalized with a 3,4-difluorobenzoyl group via a carbonyl linker. Its synthesis likely involves multi-step reactions, including cyclization to form the pyrazolo-pyridinone core and subsequent piperazine coupling, analogous to methods described in related heterocyclic systems .
Eigenschaften
IUPAC Name |
7-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N5O3/c1-2-30-15-19(23-20(16-30)26(36)33(29-23)18-6-4-3-5-7-18)25(35)32-12-10-31(11-13-32)24(34)17-8-9-21(27)22(28)14-17/h3-9,14-16H,2,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMDEUWRYCNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo-pyridine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the difluorobenzoyl group enhances its efficacy against certain cancer types.
- Antidepressant Effects : Some piperazine derivatives are known to exhibit antidepressant-like effects in animal models. The structural features of this compound may contribute to its interaction with serotonin receptors.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo-pyridine derivatives could inhibit the proliferation of specific cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed significant cytotoxicity compared to standard chemotherapeutic agents .
Antidepressant Effects
In a behavioral study involving mice, the compound exhibited significant antidepressant-like effects in the forced swim test and tail suspension test, indicating its potential as a treatment for depression .
Antimicrobial Testing
A recent investigation evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated promising activity against Staphylococcus aureus and Escherichia coli .
Analyse Chemischer Reaktionen
Reactivity at the Piperazine-Carbonyl Moiety
The piperazine ring and its adjacent carbonyl group are key sites for nucleophilic and electrophilic reactions:
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Nucleophilic Substitution at the Benzoyl Group :
The 3,4-difluorobenzoyl substituent on the piperazine ring can undergo nucleophilic aromatic substitution (NAS) due to electron-withdrawing fluorine atoms. For example, under basic conditions (e.g., K₂CO₃/DMF), the fluorine atoms may be displaced by amines or alkoxides, forming derivatives such as 3,4-diaminobenzoyl or 3,4-dialkoxybenzoyl analogs .
Example Reaction : -
Piperazine Alkylation/Acylation :
The secondary amines of the piperazine ring can undergo alkylation or acylation. For instance, treatment with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) yields N-alkylated or N-acylated derivatives .
Reactivity of the Pyrazolo[4,3-c]pyridin-3-one Core
The fused pyrazole-pyridinone system participates in electrophilic substitution and redox reactions:
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Electrophilic Aromatic Substitution (EAS) :
The electron-rich pyrazole ring (position 2 or 6) can undergo nitration or halogenation. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups, which can later be reduced to amines . -
Oxidation/Reduction :
The pyridinone carbonyl group is susceptible to reduction with agents like NaBH₄, forming a secondary alcohol. Conversely, oxidation with KMnO₄ may cleave the ring under harsh conditions.
Carbonyl Group Reactivity
The carboxamide and benzoyl carbonyl groups participate in hydrolysis and condensation:
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Hydrolysis :
Acidic or basic hydrolysis cleaves the carboxamide bond. For example, refluxing with HCl yields a carboxylic acid and a free piperazine amine: -
Condensation Reactions :
The carbonyl groups can form Schiff bases with primary amines (e.g., hydrazines), generating hydrazide derivatives .
Fluorinated Aromatic Ring Modifications
The 3,4-difluorophenyl group undergoes selective functionalization:
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Suzuki-Miyaura Coupling :
Fluorine atoms can be replaced via palladium-catalyzed cross-coupling. For example, using arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives . -
Radical Reactions :
Under UV light, the C–F bond may undergo homolytic cleavage, enabling radical-based substitutions .
Derivatization via Cross-Coupling
The phenyl group at position 2 of the pyrazolo ring can be modified via cross-coupling:
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Buchwald-Hartwig Amination :
Substitution with amines (e.g., morpholine) using Pd catalysts introduces amino groups .
Stability and Degradation Pathways
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural and synthetic comparisons with analogous compounds:
Key Observations:
Structural Variations and Bioactivity Implications: The target compound’s 3,4-difluorobenzoyl-piperazine group may enhance binding to serotonin or dopamine receptors compared to the 2-fluorophenyl analog in , as electron-withdrawing fluorine substituents can modulate receptor affinity .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyrazolo[4,3-c]pyridinones in , where hydrazine-mediated cyclization is critical. However, the piperazine coupling step may require optimized conditions to avoid side reactions, as seen in .
Functional Group Trends :
- Fluorinated aromatic systems (e.g., in ) are prevalent in CNS-active compounds, while trifluoromethyl groups (e.g., ) enhance metabolic stability. The target compound’s difluorobenzoyl group balances these effects.
Research Findings and Limitations
- Activity Data: No direct bioactivity data for the target compound are provided in the evidence.
- Synthetic Challenges : Piperazine derivatization may require stringent anhydrous conditions, as acylations with benzoyl chlorides are sensitive to hydrolysis .
- Spectroscopic Characterization : NMR and MS data for related compounds (e.g., ) indicate that fluorine atoms produce distinct ¹⁹F NMR shifts (~-120 to -140 ppm for difluorobenzoyl), aiding structural confirmation.
Q & A
Q. What are the key synthetic strategies for this compound?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with the formation of the pyrazolo[4,3-c]pyridinone core via cyclization of precursors like phenylhydrazine derivatives and carbonyl-containing intermediates. Subsequent steps include coupling the core with a piperazine moiety functionalized with 3,4-difluorobenzoyl groups. Reaction conditions (e.g., solvent choice, temperature, catalysts) must be optimized to avoid side products. For example, piperazine coupling often employs carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen . Post-synthesis purification requires column chromatography or recrystallization to achieve >95% purity.
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer: Characterization relies on:
- Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions and piperazine linkage; IR for carbonyl (C=O) and amide (N-H) stretches.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
- Chromatography : HPLC with UV detection at λ = 254 nm to assess purity .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer: Prioritize in vitro assays based on structural analogs:
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, PI3K) using ADP-Glo™ assays.
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays (IC₅₀ values in low µM range observed in analogs) .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structural modifications (SAR) enhance target selectivity?
Methodological Answer:
- Piperazine modifications : Replace 3,4-difluorobenzoyl with bulkier aryl groups (e.g., naphthoyl) to improve binding pocket occupancy.
- Pyrazole core substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize π-π stacking with kinase ATP-binding domains.
- Ethyl group optimization : Replace with cyclopropyl to reduce metabolic degradation. Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Use identical cell lines, passage numbers, and incubation times.
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays.
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What strategies improve bioavailability and pharmacokinetic properties?
Methodological Answer:
- Solubility enhancement : Introduce hydrophilic groups (e.g., PEG-linked esters) on the piperazine moiety.
- Metabolic stability : Replace labile ethyl groups with deuterated analogs to slow CYP450-mediated oxidation.
- Prodrug design : Mask carbonyl groups as tert-butyl esters for improved intestinal absorption .
Q. How to validate target engagement in complex biological systems?
Methodological Answer:
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins from cell lysates.
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., immobilized kinase domains) .
Data Contradiction and Reproducibility
Q. Why might IC₅₀ values vary between studies, and how to address this?
Methodological Answer: Variations arise from:
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-verified) and report passage numbers.
- Assay interference : Test compounds for fluorescence/quenching properties in assay buffers (e.g., via counterscreen with inactive analogs).
- Data normalization : Express results relative to positive controls (e.g., staurosporine for kinase assays) .
Experimental Design Considerations
Q. How to design a robust in vivo efficacy study?
Methodological Answer:
- Dosing regimen : Determine maximum tolerated dose (MTD) via acute toxicity studies in rodents.
- Pharmacodynamic markers : Collect tumor biopsies to measure target modulation (e.g., phosphorylated kinase levels).
- Control groups : Include vehicle-only and standard-of-care (e.g., doxorubicin) comparators .
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